Enhanced Acidity vs. Non-Nitrated Analog
The electron-withdrawing 5-nitro group in the target compound significantly increases the acidity of the carboxylic acid compared to the non-nitrated analog, 1-methyl-1H-pyrazole-3-carboxylic acid. This is reflected in a lower pKa value for the target compound , which indicates a greater propensity for deprotonation under physiological or reaction conditions .
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.12 |
| Comparator Or Baseline | 1-Methyl-1H-pyrazole-3-carboxylic acid; pKa = 3.99 (predicted) |
| Quantified Difference | ΔpKa ≈ 0.87 (target is a stronger acid) |
| Conditions | Predicted pKa values from chemical databases |
Why This Matters
The increased acidity can improve solubility in basic aqueous media and facilitate selective deprotonation in the presence of other functional groups, offering a crucial advantage in downstream synthetic transformations like salt formation or pH-dependent extraction.
